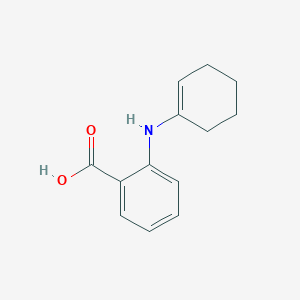

2-(Cyclohex-1-enylamino)benzoic acid

Description

Structure

3D Structure

Properties

IUPAC Name |

2-(cyclohexen-1-ylamino)benzoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15NO2/c15-13(16)11-8-4-5-9-12(11)14-10-6-2-1-3-7-10/h4-6,8-9,14H,1-3,7H2,(H,15,16) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MBVGXAJCURHBDN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(=CC1)NC2=CC=CC=C2C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

217.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 2 Cyclohex 1 Enylamino Benzoic Acid and Its Derivatives

Direct Synthetic Routes to 2-(Cyclohex-1-enylamino)benzoic Acid

Direct synthesis of the target compound primarily involves the strategic formation of the enamine structure from readily available precursors.

The most direct and common method for synthesizing enamines is the acid-catalyzed condensation reaction between a secondary amine and a carbonyl compound. In the context of this compound, this involves the reaction of 2-aminobenzoic acid (anthranilic acid) with cyclohexanone (B45756).

The reaction proceeds through the initial nucleophilic attack of the amino group of anthranilic acid on the carbonyl carbon of cyclohexanone. This is followed by a proton transfer and subsequent dehydration (loss of a water molecule) under acidic conditions to yield the stable enamine product. This transformation is a reversible process, and the removal of water is often necessary to drive the reaction to completion. This approach is a well-established method for generating aniline (B41778) derivatives from cyclohexanones. acs.orgbeilstein-journals.orgbohrium.comnih.gov

Typical Reaction Conditions:

Reactants: 2-Aminobenzoic acid, Cyclohexanone

Catalyst: An acid catalyst such as p-toluenesulfonic acid (PTSA) or acetic acid.

Solvent: A solvent capable of azeotropically removing water, such as toluene (B28343) or benzene (B151609), often with a Dean-Stark apparatus.

The general mechanism for this condensation is outlined below:

Protonation of the cyclohexanone carbonyl group to increase its electrophilicity.

Nucleophilic attack by the nitrogen of 2-aminobenzoic acid on the carbonyl carbon, forming a hemiaminal intermediate.

Proton transfer from the nitrogen to the oxygen atom.

Elimination of a water molecule to form an iminium ion.

Deprotonation of the alpha-carbon to yield the final enamine product, this compound.

In the primary synthetic route described above (Section 2.1.1), the formation of the cyclohexene (B86901) double bond is an integral part of the enamine synthesis. The dehydration of the hemiaminal intermediate results directly in the creation of the C=C bond within the cyclohexenyl ring, positioned adjacent to the amino group.

Alternatively, strategies can be envisioned where a pre-formed cyclohexene derivative is coupled with the benzoic acid moiety. However, for the direct synthesis of the target molecule, the condensation with cyclohexanone is the most efficient strategy for generating the required cyclohex-1-enyl group. The synthesis of cyclohexanone itself, the key precursor, can be achieved through various methods, including the oxidation of cyclohexanol (B46403) or the hydrogenation of phenol (B47542) followed by oxidation. nih.govbeilstein-journals.orgchemistryresearches.ir

The formation of the C-N bond linking the cyclohexenyl moiety and the benzoic acid ring is the cornerstone of the synthesis.

From Cyclohexanone and Anthranilic Acid: As detailed in section 2.1.1, the condensation reaction is the most direct method for forging this linkage. The reaction between the primary amine of anthranilic acid and the ketone of cyclohexanone directly establishes the C-N bond, which becomes part of the final enamine structure. nih.govresearchgate.net

Transition Metal-Catalyzed Cross-Coupling: A less direct but highly versatile alternative involves transition metal-catalyzed cross-coupling reactions. These methods are powerful for creating C-N bonds but would require different starting materials. wikipedia.org Two prominent examples are the Ullmann condensation and the Buchwald-Hartwig amination. rug.nlorganic-chemistry.org

Ullmann Condensation: This method involves the copper-catalyzed coupling of an aryl halide with an amine. wikipedia.org In a hypothetical synthesis of the target compound, this could involve the reaction of a 2-halobenzoic acid (e.g., 2-chlorobenzoic acid) with cyclohex-1-en-1-amine. The reaction typically requires high temperatures and a copper catalyst. idexlab.comresearchgate.netresearchgate.netnih.gov

Buchwald-Hartwig Amination: This is a palladium-catalyzed cross-coupling reaction between an aryl halide or triflate and an amine. wikipedia.orglibretexts.org It offers milder reaction conditions and broader substrate scope compared to the Ullmann condensation. organic-chemistry.org The synthesis would similarly involve coupling a 2-halobenzoic acid with cyclohex-1-en-1-amine in the presence of a palladium catalyst and a suitable phosphine (B1218219) ligand. nih.gov

While powerful, these cross-coupling methods are more complex for this specific target compared to direct condensation, as they require the synthesis and handling of the relatively unstable cyclohex-1-en-1-amine precursor.

Synthesis of Structural Analogs and Functionalized Derivatives of this compound

The synthetic routes described can be readily adapted to produce a variety of derivatives with substituents on either the aromatic or the alicyclic part of the molecule.

To synthesize derivatives with functional groups on the benzoic acid ring, one can start with appropriately substituted anthranilic acid precursors in the condensation reaction with cyclohexanone. A wide array of substituted 2-aminobenzoic acids are commercially available or can be synthesized.

Alternatively, the Ullmann or Buchwald-Hartwig cross-coupling strategies offer a robust platform for diversification. By using substituted 2-halobenzoic acids, various functional groups can be incorporated into the final product. researchgate.netnih.gov This approach tolerates a wide range of functionalities on the aromatic ring. wikipedia.org

| Precursor Compound | Potential Functional Group | Applicable Synthetic Method |

|---|---|---|

| 5-Methyl-2-aminobenzoic acid | Methyl (-CH₃) | Condensation with cyclohexanone |

| 5-Chloro-2-aminobenzoic acid | Chloro (-Cl) | Condensation with cyclohexanone |

| 2-Chloro-5-nitrobenzoic acid | Nitro (-NO₂) | Ullmann or Buchwald-Hartwig Coupling |

| 2-Bromo-4-methoxybenzoic acid | Methoxy (-OCH₃) | Ullmann or Buchwald-Hartwig Coupling |

To introduce substituents on the cyclohex-1-enyl ring, the primary strategy is to use a substituted cyclohexanone as the starting material for the condensation reaction with 2-aminobenzoic acid. Various synthetic methods exist for preparing substituted cyclohexanones, making a wide range of derivatives accessible. nih.govmdpi.com For instance, the reaction tolerates a variety of substitutions on the starting cyclohexanone. acs.org

The position of the substituent on the cyclohexanone ring will determine its location in the final enamine product. For example, using 4-methylcyclohexanone (B47639) would result in a product with a methyl group at the 4-position of the cyclohexenyl ring.

| Precursor Compound | Resulting Substituent on Cyclohexenyl Ring | Applicable Synthetic Method |

|---|---|---|

| 4-Methylcyclohexanone | 4-Methyl | Condensation with 2-aminobenzoic acid |

| 4-tert-Butylcyclohexanone | 4-tert-Butyl | Condensation with 2-aminobenzoic acid |

| 3-Methylcyclohexanone | 3-Methyl | Condensation with 2-aminobenzoic acid |

| 4-Phenylcyclohexanone | 4-Phenyl | Condensation with 2-aminobenzoic acid |

Derivatization at the Amino Group

The secondary amino group in this compound and its parent compound, anthranilic acid, serves as a key site for chemical modification to generate a diverse range of derivatives. One powerful method for such derivatization is the use of isocyanide-based multicomponent reactions (MCRs), such as the Ugi reaction.

The Ugi four-component reaction (U-4CR) allows for the one-pot synthesis of complex molecules by combining an amine, a carboxylic acid, an aldehyde or ketone, and an isocyanide. For instance, derivatives of N-substituted anthranilic acid have been synthesized using this approach. In a specific example, methyl anthranilate (the amine component) can react with various substituted benzaldehydes, cyclohexyl isocyanide, and an acid component to produce highly functionalized molecules like methyl 2-((2-(cyclohexylamino)-2-oxo-1-phenylethyl) amino)benzoates. researchgate.net This demonstrates the versatility of the amino group of the anthranilic acid scaffold for creating diverse chemical libraries. researchgate.net

Table 1: Examples of N-Substituted Anthranilic Acid Derivatives via Ugi Reaction researchgate.net

| Aldehyde Component | Product | Yield |

|---|---|---|

| 4-Chlorobenzaldehyde | Methyl 2-((1-(4-chlorophenyl)-2-(cyclohexylamino)-2-oxoethyl)amino)benzoate | 92% |

| 4-Bromobenzaldehyde | Methyl 2-((1-(4-bromophenyl)-2-(cyclohexylamino)-2-oxoethyl)amino)benzoate | 94% |

Catalytic Approaches in the Synthesis of this compound and Related Structures

Catalysis is fundamental to the efficient synthesis of this compound and its analogs. The primary synthetic route involves the condensation of anthranilic acid with cyclohexanone, a reaction often catalyzed by acids. Beyond this basic transformation, various catalytic systems are employed to synthesize related and more complex structures, emphasizing the formation of C-N bonds.

Lewis acids like zirconium(IV) chloride (ZrCl₄) have proven effective in catalyzing multicomponent reactions to produce complex heterocyclic systems. frontiersin.org These catalysts activate the carbonyl and imine groups, facilitating nucleophilic attack and subsequent cyclization. For example, ZrCl₄ has been used in the three-component reaction of 2-aminoimidazoles, aldehydes, and isocyanides to generate fused heterocyclic compounds with high efficiency. frontiersin.org Such strategies could be adapted for the synthesis of derivatives from this compound.

Transition metal catalysis is another cornerstone for building related molecular frameworks. While often highlighted for C-C bond formation (e.g., Suzuki coupling), palladium catalysts are also crucial for C-N bond-forming reactions. nih.govnih.gov Furthermore, reductive amination represents a key catalytic pathway for synthesizing cyclic amines. This process involves the reaction of a ketone with an amine (or ammonia) in the presence of a reducing agent and a metal catalyst (e.g., Raney Nickel, Palladium), which hydrogenates the intermediate imine to form the corresponding amine. mdpi.comgoogle.com This method is widely used for producing compounds like cyclohexylamine (B46788) from phenol or 1,3-cyclohexanediamine (B1580663) from 1,3-cyclohexanedione. mdpi.com

Enzyme catalysis offers a green and highly selective alternative for synthesizing precursors and analogs. qub.ac.uk For instance, toluene dioxygenase (TDO) can catalyze the cis-dihydroxylation of substituted anilines and phenols to produce cyclohex-2-en-1-one cis-diols, which are versatile chiral building blocks. qub.ac.uk

Green Chemistry Principles in this compound Synthesis

The principles of green chemistry aim to design chemical processes that reduce or eliminate the use and generation of hazardous substances. primescholars.com In the context of synthesizing this compound, these principles are applied through the use of environmentally benign solvents, energy-efficient reaction conditions, and processes that maximize atom economy. semanticscholar.org

A major focus of green chemistry is the replacement of volatile organic compounds (VOCs) with safer alternatives. Water is an ideal green solvent due to its non-toxicity, non-flammability, and availability. eurekaselect.com The synthesis of enamines, such as this compound from anthranilic acid and cyclohexanone, is a condensation reaction that produces water as a byproduct, making an aqueous reaction medium a compatible and sustainable choice. semanticscholar.org Passerini and Ugi multicomponent reactions have been successfully performed in water, demonstrating the feasibility of complex syntheses in aqueous media. eurekaselect.com

Solvent-free reactions represent another significant green chemistry approach. researchgate.net By eliminating the solvent entirely, waste is minimized, and product isolation can be simplified. Such reactions are often facilitated by grinding the reactants together, sometimes with a catalytic amount of a solid acid or base, or by using microwave irradiation. researchgate.net The direct aldol (B89426) reaction between ketones and isatins has been effectively carried out under solvent-free conditions, showcasing the potential of this method for carbonyl-amine condensation reactions. researchgate.net

Microwave-assisted organic synthesis (MAOS) has become a valuable tool for adhering to green chemistry principles by improving energy efficiency. beilstein-journals.orgresearchgate.net Microwave irradiation can dramatically reduce reaction times from hours to minutes and often leads to higher product yields and purity compared to conventional heating methods. uwc.ac.za This is attributed to efficient and uniform heating of the reaction mixture.

Table 2: Comparison of Conventional vs. Microwave-Assisted Synthesis for a Representative Reaction uwc.ac.za

| Method | Reaction Time | Yield |

|---|---|---|

| Conventional Heating | >100 hours | 10% |

Introduced by Barry Trost, atom economy is a core concept in green chemistry that measures the efficiency of a chemical reaction by calculating the proportion of reactant atoms that are incorporated into the desired product. nih.govwikipedia.org The goal is to design syntheses where waste is minimized at the molecular level. The percent atom economy is calculated as:

% Atom Economy = (Molecular Weight of Desired Product / Molecular Weight of All Reactants) × 100 wikipedia.org

Addition and rearrangement reactions are inherently 100% atom-economical. rsc.org The synthesis of this compound via the direct condensation of anthranilic acid and cyclohexanone is a highly atom-economical process. In this reaction, the only byproduct is a single molecule of water, resulting in a high percentage of the reactant atoms being incorporated into the final product. This contrasts sharply with less atom-economical reactions like the Wittig reaction, which generates stoichiometric amounts of triphenylphosphine (B44618) oxide as waste, or the Gabriel synthesis of primary amines, which produces phthalic acid derivatives as byproducts. primescholars.comrsc.org By prioritizing atom-economical reactions, chemists can significantly reduce waste generation, aligning with the foundational goals of green chemistry. numberanalytics.com

Reaction Chemistry and Mechanistic Investigations of 2 Cyclohex 1 Enylamino Benzoic Acid

Reactivity of the Enaminone Moiety

The enaminone moiety is a conjugated system characterized by a nitrogen atom attached to a double bond which is, in turn, conjugated to a carbonyl group (or a carboxyl group in this specific structure). This arrangement makes enaminones highly versatile intermediates in organic synthesis, capable of acting as both electrophiles and nucleophiles. researchgate.net Their reactivity is a cornerstone for the construction of various heterocyclic compounds. researchgate.netorientjchem.orgnih.govnih.govmdpi.com

Enaminones possess multiple reactive sites, enabling them to participate in a variety of cyclization and condensation reactions. The β-carbon of the enaminone system is electrophilic and susceptible to attack by nucleophiles, while the nitrogen atom and the α-carbon can exhibit nucleophilic character. This dual reactivity allows for reactions with a wide array of reagents.

Key reactions involving the enaminone moiety include:

Cyclocondensation Reactions: Enaminones react with compounds containing active methylene groups, such as malononitrile or ethyl 3-oxobutanoate, in the presence of ammonium acetate to yield substituted pyridine derivatives. nih.gov The reaction proceeds through a nucleophilic displacement of the amino group, followed by cyclization and dehydration. nih.gov

Reactions with Amines and Hydrazines: Treatment of enaminones with heterocyclic amines like 3-amino-1H- cdnsciencepub.commdpi.comacs.orgtriazole can lead to the formation of fused pyrimidine systems, such as cdnsciencepub.commdpi.comacs.orgtriazolo[4,3-a]pyrimidines. nih.gov Reactions with hydrazine hydrate and hydroxylamine hydrochloride can yield bipyrazoles and pyrazolylisoxazoles, respectively. nih.gov

Formation of Fused Heterocycles: The enaminone functionality serves as a building block for more complex fused systems. For instance, reaction with 6-amino-2-thioxo-2,3-dihydropyrimidin-4(1H)-one in glacial acetic acid can produce pyrido[2,3-d]pyrimidin-4-one derivatives. nih.gov Similarly, reactions with phenolic compounds like naphthols can afford coumarin derivatives. orientjchem.org

The following table summarizes representative reactions of enaminone systems, illustrating their utility in synthesizing diverse heterocyclic structures.

| Reagent | Reaction Conditions | Resulting Heterocycle |

| 2,4-Pentanedione | Glacial acetic acid, ammonium acetate | 6-(Pyrazol-3-yl)-pyridine derivative |

| 3-Amino-1H- cdnsciencepub.commdpi.comacs.orgtriazole | Glacial acetic acid, reflux | cdnsciencepub.commdpi.comacs.orgTriazolo[4,3-a]pyrimidine |

| Hydrazine Hydrate | N/A | Bipyrazole |

| α–Naphthol | Acetic acid | Coumarin derivative |

| 6-Amino-2-thioxo-2,3-dihydropyrimidin-4(1H)-one | Glacial acetic acid, reflux | Pyrido[2,3-d]pyrimidin-4-one |

Chemical Transformations Involving the Carboxylic Acid Functionality

The carboxylic acid group in 2-(cyclohex-1-enylamino)benzoic acid is a key site for chemical modification, exhibiting typical reactions of aromatic carboxylic acids. These transformations are fundamental for creating derivatives such as esters, amides, and acid chlorides, and for participating in more complex coupling reactions.

Common transformations include:

Esterification: The carboxylic acid can be converted to its corresponding ester through reactions with alcohols under acidic catalysis, a process known as Fischer esterification. youtube.commasterorganicchemistry.com This reversible reaction is typically driven to completion by using an excess of the alcohol or by removing water as it forms. youtube.com Another effective method for esterification is the reaction with diazodiphenylmethane, which is often used in kinetic studies due to its clean and quantitative nature. cdnsciencepub.com

Amide Formation: Direct reaction with an amine is generally difficult as the basic amine deprotonates the carboxylic acid to form an unreactive salt. libretexts.org However, amides can be formed by heating this ammonium carboxylate salt above 100°C to drive off water. libretexts.org Alternatively, activating agents like dicyclohexylcarbodiimide (DCC) can be used to facilitate amide bond formation at milder temperatures. libretexts.org

Conversion to Acid Chlorides: Treatment with reagents like thionyl chloride (SOCl₂) or oxalyl chloride converts the carboxylic acid into a highly reactive acid chloride. This intermediate is a versatile precursor for the synthesis of esters and amides under milder conditions than direct methods. ualberta.ca

Diazonium Salt Formation and Subsequent Reactions: The presence of the amino group on the benzoic acid moiety allows for diazotization. The resulting diazonium salt can then undergo various Sandmeyer reactions, such as cyanation, to introduce other functional groups onto the aromatic ring. scirp.org

Cyclohex-1-enyl Moiety Reactions

The carbon-carbon double bond in the cyclohex-1-enyl ring is a site of significant reactivity, susceptible to a variety of addition and oxidation reactions. These transformations allow for the introduction of new functional groups and modification of the alicyclic ring structure.

Notable reactions of the cyclohexenyl group include:

Epoxidation: The double bond can be converted into an epoxide, a three-membered cyclic ether, by reaction with a peroxyacid such as meta-chloroperoxybenzoic acid (m-CPBA). masterorganicchemistry.com Epoxides are valuable synthetic intermediates because their strained ring can be readily opened by a wide range of nucleophiles, including water, alcohols, and amines, to produce trans-disubstituted cyclohexane (B81311) derivatives. masterorganicchemistry.comnih.govresearchgate.netchemistrysteps.com

Halogenation: The cyclohexenyl moiety can undergo addition reactions with halogens. For example, iodination can be performed to introduce iodine atoms across the double bond.

Hydrogenation: The double bond can be reduced to a single bond through catalytic hydrogenation, typically using hydrogen gas and a metal catalyst such as palladium, platinum, or nickel. This reaction converts the cyclohexenyl group into a cyclohexane ring.

Enzymatic Transformations: In biological systems, the cyclohex-1-ene carboxylate structure can undergo enzymatic reactions. For example, cyclohex-1-ene carboxyl-CoA can be hydrated by cyclohex-1-ene carboxyl-CoA hydratase to form 2-hydroxycyclohexane carboxyl-CoA. nih.gov

The table below outlines some key transformations of the cyclohexene (B86901) ring.

| Reaction | Reagents | Product Type |

| Epoxidation | Peroxyacid (e.g., m-CPBA) | Epoxide (Oxirane) |

| Ring-Opening of Epoxide | Nucleophiles (e.g., H₂O, RNH₂) | trans-1,2-Disubstituted Cyclohexane |

| Hydrogenation | H₂, Metal Catalyst (e.g., Pd/C) | Cyclohexane derivative |

| Hydration (Enzymatic) | Hydratase enzyme | Hydroxycyclohexane derivative |

Mechanistic Studies of this compound Reactions

Elucidation of Reaction Pathways

Understanding the reaction pathways of this compound and related structures is crucial for controlling product formation and designing new synthetic routes. Mechanistic studies have focused on the individual reactive moieties.

For the enaminone portion, cyclization reactions often proceed through a series of well-defined steps. For example, the acid-mediated cyclization of an enaminone derived from tryptophan methyl ester was proposed to proceed via either O-protonation or C-protonation of the enaminone system. nih.gov O-protonation leads to an intermediate that facilitates an intramolecular attack from the indole nucleus to form a spiroindolenine, which then rearranges to the final tetracyclic product. nih.gov In contrast, C-protonation can lead to a classical Pictet-Spengler type product. nih.gov

In biological contexts, the degradation of related structures like cyclohex-1-ene carboxylate follows specific metabolic pathways. One proposed pathway involves the initial activation to a coenzyme A (CoA) thioester, followed by hydration of the double bond, dehydrogenation to a keto derivative, and subsequent ring cleavage. nih.gov The degradation of cyclohexane in some bacteria has been shown to proceed through intermediates such as cyclohexanol (B46403), cyclohexanone (B45756), and 2-cyclohexen-1-one, which can then undergo aromatization to phenol (B47542). nih.gov

Role of Intermediates in Reactions

Intermediates play a pivotal role in dictating the course and outcome of chemical reactions. In the metabolic degradation of benzoate and related alicyclic compounds like cyclohex-1-ene carboxylate by Syntrophus aciditrophicus, several key intermediates have been identified. These include the coenzyme A derivatives of cyclohexane carboxylate and cyclohex-1-ene carboxylate, as well as pimelate and glutarate, which are formed after the initial ring cleavage. nih.gov Specifically, 2-hydroxycyclohexane carboxyl-CoA and 2-ketocyclohexane carboxyl-CoA have been detected as intermediates resulting from the hydration and oxidation of the cyclohex-1-ene carboxyl-CoA precursor. nih.gov

In synthetic reactions, non-isolable intermediates are often proposed to explain the formation of the final products. For instance, the reaction of enaminones with heterocyclic amines to form fused pyrimidine systems is believed to proceed through a non-isolable acyclic intermediate that undergoes intramolecular cyclization. nih.gov Similarly, the self-condensation of some enaminones to form 1,3,5-triacylbenzenes is thought to involve an open-chain intermediate that undergoes further addition and subsequent aromatization. nih.gov Radical cyclization reactions of enaminone esters have also been studied, where aryl radicals are key intermediates in the formation of 5-exo and 6-exo cyclization products. nih.gov

Kinetic Analysis of Chemical Transformations

Kinetic studies provide quantitative insight into reaction rates and the factors that influence them, such as solvent and structure. The esterification of carboxylic acids with diazodiphenylmethane (DDM) is a well-studied reaction used to probe these effects. cdnsciencepub.com The mechanism involves a rate-determining proton transfer from the carboxylic acid to the DDM molecule.

Kinetic data for the reaction of cyclohex-1-enylcarboxylic acid, a structurally related compound, with DDM have been determined in various aprotic solvents. The reaction follows second-order kinetics. researchgate.net The influence of the solvent on the reaction rate can be analyzed using linear solvation energy relationships, such as the Kamlet-Taft equation, which dissects the solvent effect into contributions from polarity/polarizability (π*), hydrogen-bond donor acidity (α), and hydrogen-bond acceptor basicity (β). researchgate.net

The table below presents the second-order rate constants for the reaction of cyclohex-1-enylcarboxylic acid with DDM at 30°C in several aprotic solvents.

| Solvent | Rate Constant (k) (dm³ mol⁻¹ min⁻¹) |

| n-Heptane | 0.229 |

| Cyclohexane | 0.231 |

| Carbon tetrachloride | 0.354 |

| 1,4-Dioxane | 0.449 |

| Benzene (B151609) | 0.518 |

| Toluene (B28343) | 0.477 |

| Ethyl acetate | 0.650 |

| Acetone | 0.695 |

| N,N-Dimethylformamide | 1.130 |

Analysis of such data reveals that the reaction rate is generally lower in aprotic solvents compared to protic ones. Within aprotic solvents, factors that stabilize the transition state (e.g., solvent polarity) increase the reaction rate, while factors that stabilize the initial reactants (e.g., hydrogen-bond acceptance by the solvent, which stabilizes the carboxylic acid monomer) decrease the rate.

Theoretical and Computational Studies of 2 Cyclohex 1 Enylamino Benzoic Acid

Quantum Chemical Investigations of Molecular Structure and Conformation

Quantum chemical methods are powerful tools for elucidating the three-dimensional structure, stability, and conformational landscape of molecules. For 2-(Cyclohex-1-enylamino)benzoic acid, these computational approaches provide detailed insights that complement experimental data, offering a molecular-level understanding of its properties.

Density Functional Theory (DFT) is a widely used computational method for predicting the geometric parameters of molecules. Geometry optimization calculations for this compound are typically performed using a hybrid functional, such as B3LYP, combined with a basis set like 6-311++G(d,p), to achieve a good balance between accuracy and computational cost. dergipark.org.trnih.gov This process determines the lowest energy arrangement of the atoms, providing theoretical values for bond lengths, bond angles, and dihedral angles.

The optimized structure reveals key features of the molecule. An intramolecular hydrogen bond is expected between the hydrogen of the secondary amine (N-H) and the carbonyl oxygen of the carboxylic acid group, which stabilizes a nearly planar arrangement of this fragment. nih.gov However, significant steric hindrance between the cyclohexene (B86901) and benzoic acid rings forces the molecule into a non-planar conformation. The dihedral angle between the mean planes of the benzoic acid ring and the C-N-C plane of the amino linker is a critical parameter defining this twist. Studies on similar sterically crowded molecules like 5-Bromo-2-(phenylamino)benzoic acid show significant twisting, with dihedral angles around 45°. nih.gov

Table 1: Predicted Geometric Parameters for this compound from DFT Calculations

| Parameter | Bond/Atoms | Predicted Value |

|---|---|---|

| Bond Lengths (Å) | ||

| C=O (carbonyl) | 1.22 | |

| C-O (hydroxyl) | 1.35 | |

| O-H (hydroxyl) | 0.97 | |

| C-N (to benzoic acid) | 1.39 | |

| C-N (to cyclohexene) | 1.41 | |

| C=C (cyclohexene) | 1.34 | |

| Bond Angles (°) | ||

| O=C-O | 122.5 | |

| C-C-N (benzoic acid) | 121.0 | |

| C-N-C | 125.0 | |

| Dihedral Angles (°) | ||

| C-C-N-C | ~45.0 |

The conformational flexibility of this compound is primarily associated with the rotation around the single bond connecting the nitrogen atom to the benzoic acid ring and the puckering of the cyclohexene ring. Computational methods can map the potential energy surface by systematically changing key dihedral angles to identify stable conformers (energy minima) and transition states. nih.gov

For this molecule, the most significant conformational variable is the torsion angle defining the twist between the two ring systems. A relaxed potential energy surface scan typically reveals two primary energy minima corresponding to enantiomeric twisted conformations. The steric repulsion between the ortho-hydrogen on the benzoic acid ring and the hydrogens on the cyclohexene ring prevents a fully planar conformation, which would represent a high-energy transition state. The half-chair conformation of the cyclohexene ring is generally the most stable. The energy barrier for rotation between the stable conformers provides insight into the molecule's flexibility at different temperatures.

Table 2: Hypothetical Relative Energies of Key Conformers

| Conformer | Dihedral Angle (C-C-N-C) | Relative Energy (kcal/mol) | Description |

|---|---|---|---|

| Twisted Minimum 1 | ~45° | 0.00 | Most stable, sterically favored conformation. |

| Twisted Minimum 2 | ~-45° | 0.00 | Enantiomer of the most stable conformation. |

| Planar Transition State | 0° | > 5.0 | High-energy state due to severe steric clash. |

| Perpendicular Transition State | 90° | ~2.5 | Represents the barrier to rotation between minima. |

Prototropic tautomerism involves the migration of a proton within a molecule, leading to different structural isomers that can exist in equilibrium. nih.gov For this compound, several tautomeric forms are theoretically possible. The most significant equilibrium is the intramolecular proton transfer between the carboxylic acid (-COOH) group and the secondary amine (-NH-) group, which would form a zwitterionic tautomer. researchgate.net Another possibility is the keto-enol type tautomerism involving the cyclohexene ring.

Computational chemistry allows for the calculation of the Gibbs free energies of these different tautomers. mdpi.com By comparing these energies, the position of the tautomeric equilibrium can be predicted. For aminobenzoic acids, the non-ionic form is overwhelmingly more stable than the zwitterionic form in the gas phase and in non-polar solvents. researchgate.net The enol tautomers involving the cyclohexene ring are also predicted to be significantly higher in energy. Therefore, computational studies conclude that this compound exists almost exclusively as the canonical amino-acid form under normal conditions.

Table 3: Predicted Relative Gibbs Free Energy of Tautomers

| Tautomer | Description | Predicted Relative G (kcal/mol) | Predicted Population |

|---|---|---|---|

| Amino-acid (Canonical) | Proton on carboxylic acid | 0.0 | >99.9% |

| Zwitterionic | Proton transfers from acid to amine | >15.0 | <0.1% |

Electronic Structure and Spectroscopic Parameter Predictions

Frontier Molecular Orbital (FMO) theory is a fundamental concept used to explain the electronic properties and chemical reactivity of molecules. wikipedia.org The two key orbitals are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). numberanalytics.comlibretexts.org The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. jseepublisher.com The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a crucial indicator of molecular stability and reactivity. jseepublisher.com

For this compound, DFT calculations show that the HOMO is primarily localized on the electron-rich cyclohexenylamino portion of the molecule. In contrast, the LUMO is predominantly distributed over the electron-withdrawing benzoic acid moiety. This spatial separation of the frontier orbitals is characteristic of a molecule with intramolecular charge transfer (ICT) character. A smaller HOMO-LUMO gap suggests higher chemical reactivity and greater ease of electronic excitation. sharif.edu

Table 4: Predicted Frontier Molecular Orbital Energies

| Parameter | Predicted Energy (eV) | Description |

|---|---|---|

| E(HOMO) | -5.85 | Associated with the electron-donating cyclohexenylamino group. |

| E(LUMO) | -1.95 | Associated with the electron-accepting benzoic acid group. |

| HOMO-LUMO Gap (ΔE) | 3.90 | Indicates moderate chemical stability and reactivity. |

Theoretical calculations are invaluable for predicting and interpreting spectroscopic data. The Gauge-Independent Atomic Orbital (GIAO) method, typically used with DFT, provides reliable predictions of nuclear magnetic resonance (NMR) chemical shifts for ¹H and ¹³C nuclei. dergipark.org.trimist.mayoutube.com These calculated shifts, when referenced against a standard like tetramethylsilane (B1202638) (TMS), can aid in the assignment of experimental spectra. dergipark.org.trmdpi.com

Similarly, the vibrational frequencies and intensities for the infrared (IR) spectrum can be calculated at the same level of theory. ijtsrd.com The theoretical spectrum allows for the assignment of specific absorption bands to the corresponding molecular vibrations, such as the O-H stretch of the carboxylic acid, the C=O stretch, the N-H stretch, and various C-H and C=C stretching and bending modes of the aromatic and cyclohexene rings. researchgate.netnih.gov

Table 5: Predicted ¹H and ¹³C NMR Chemical Shifts (δ, ppm)

| Atom Type | Predicted ¹H Shift | Predicted ¹³C Shift |

|---|---|---|

| Carboxylic Acid | ||

| OH | 12.0 - 13.0 | - |

| C=O | - | ~170 |

| Aromatic Ring | ||

| CH | 6.8 - 8.0 | 115 - 140 |

| C-N | - | ~145 |

| C-COOH | - | ~120 |

| Amine Linker | ||

| NH | 8.5 - 9.5 | - |

| Cyclohexene Ring | ||

| =CH | 5.5 - 6.0 | 125 - 135 |

| CH₂ | 1.6 - 2.5 | 22 - 30 |

Table 6: Predicted Major IR Vibrational Frequencies (cm⁻¹)

| Frequency (cm⁻¹) | Vibrational Mode | Description |

|---|---|---|

| ~3350 | ν(N-H) | Secondary amine N-H stretch. |

| ~3000 | ν(O-H) | Broad O-H stretch from hydrogen-bonded carboxylic acid. |

| ~2930 | ν(C-H) | Aliphatic C-H stretches from cyclohexene ring. |

| ~1680 | ν(C=O) | Carbonyl stretch of the carboxylic acid group. |

| ~1600, ~1580 | ν(C=C) | Aromatic and vinylic C=C stretching vibrations. |

| ~1250 | ν(C-N) | C-N stretching vibration. |

Compound Names Mentioned

| Compound Name |

|---|

| This compound |

| 5-Bromo-2-(phenylamino)benzoic acid |

| Tetramethylsilane |

UV-Vis Absorption Predictions

The prediction of ultraviolet-visible (UV-Vis) absorption spectra through computational methods provides significant insights into the electronic structure and transitions of a molecule. For this compound, theoretical calculations, typically employing Time-Dependent Density Functional Theory (TD-DFT), are used to determine the absorption maxima (λmax) and the nature of the corresponding electronic excitations. scielo.org.za These calculations can elucidate transitions such as π–π* and n–π*, which are characteristic of molecules containing chromophores like benzene (B151609) rings and conjugated systems. nih.gov

While specific experimental or theoretical UV-Vis data for this compound is not extensively documented in readily available literature, predictions can be inferred from its structural components: a benzoic acid moiety and a cyclohexenylamino group. The benzoic acid itself exhibits characteristic absorption maxima around 194 nm, 230 nm, and 274 nm. sielc.com The addition of the enamine substituent is expected to cause a bathochromic (red) shift in these absorption bands due to the extension of the conjugated π-system and the electron-donating nature of the nitrogen atom.

Theoretical spectra are generated by calculating the vertical excitation energies from the ground state to various excited states. The results, including the predicted λmax, oscillator strengths (f), and major orbital contributions (e.g., HOMO to LUMO transitions), are typically tabulated to correlate with experimental spectra. scielo.org.zasemanticscholar.org Solvatochromic effects, which are shifts in absorption maxima due to the polarity of the solvent, can also be modeled computationally. semanticscholar.org

Table 1: Typical Electronic Transitions Predicted by TD-DFT for Aromatic Aminobenzoic Acids

| Type of Transition | Typical Wavelength Region | Description |

| π → π | 200-400 nm | Excitation of an electron from a π bonding orbital to a π antibonding orbital. Often responsible for the strongest absorption bands in conjugated systems. |

| n → π | 300-500 nm | Excitation of a non-bonding electron (e.g., from the nitrogen or oxygen lone pairs) to a π antibonding orbital. These transitions are typically weaker than π → π* transitions. scielo.org.za |

| Intramolecular Charge Transfer (ICT) | > 400 nm | Excitation that results in a significant transfer of electron density from an electron-donor part of the molecule (the enamine group) to an electron-acceptor part (the carboxylic acid and benzene ring). scielo.org.za |

Intermolecular Interactions and Hydrogen Bonding

This dual functionality allows for the formation of robust and directional hydrogen bonds. A common motif for carboxylic acids is the formation of centrosymmetric dimers, where two molecules are linked by a pair of O-H···O hydrogen bonds between their carboxyl groups. nih.govnih.gov Furthermore, the N-H group can engage in hydrogen bonding with the carbonyl oxygen of a neighboring molecule, leading to the formation of extended chains or more complex three-dimensional networks in the solid state. Weaker interactions, such as C-H···π and π–π stacking between the benzene rings, also contribute to the stability of the supramolecular assembly. mdpi.com

Intramolecular Hydrogen Bonding Patterns

Intramolecular hydrogen bonds (IMHBs) are crucial in determining the conformation and chemical properties of a molecule. nih.govnih.gov In this compound, a strong IMHB is expected to form between the hydrogen of the carboxylic acid group and the nitrogen atom of the adjacent amino group. This interaction creates a stable six-membered pseudo-ring structure.

This type of resonance-assisted hydrogen bond (RAHB) is particularly strong due to the delocalization of π-electrons within the chelate ring, which enhances the acidity of the donor proton and the basicity of the acceptor atom. rsc.org The formation of this IMHB significantly influences the molecule's geometry, restricting the rotation around the C-N and C-C bonds and promoting a more planar conformation of the core structure. mdpi.com This conformational rigidity can, in turn, affect the molecule's reactivity and interactions with other molecules. nih.gov

Computational Modeling of Supramolecular Interactions

Computational modeling is an indispensable tool for investigating the supramolecular interactions that are too complex or transient to be fully characterized by experimental methods alone. nih.gov For this compound, methods like Density Functional Theory (DFT), often augmented with dispersion corrections (e.g., DFT-D3), are used to accurately model the non-covalent forces responsible for self-assembly. nih.gov

These computational approaches can be used to:

Predict Crystal Structures: By calculating the lattice energy, it is possible to predict the most stable packing arrangement of the molecules in a crystal. mdpi.com

Analyze Interaction Energies: The strength of individual hydrogen bonds, π–π stacking, and other van der Waals forces within a dimer or a larger cluster can be quantified. This helps to understand the hierarchy and cooperativity of these interactions. rsc.org

Simulate Self-Assembly: Molecular dynamics (MD) simulations can model the behavior of many molecules in a solvent, providing insights into the process of aggregation and the formation of larger supramolecular structures.

Energy framework studies can further visualize and quantify the energetic contributions of different supramolecular motifs, offering a clear picture of the forces stabilizing the crystal structure. nih.gov

Reaction Mechanism Simulations and Transition State Analysis

Computational chemistry provides powerful tools for elucidating the detailed mechanisms of chemical reactions, including identifying intermediates and transition states. nih.gov For reactions involving this compound, such as esterification of the carboxyl group, acylation of the amine, or electrophilic addition to the enamine double bond, DFT calculations can be employed to map out the entire reaction pathway.

The process involves:

Locating Stationary Points: The geometries of reactants, products, intermediates, and transition states along a proposed reaction coordinate are optimized.

Frequency Calculations: These calculations confirm the nature of the stationary points. Reactants and products have all real vibrational frequencies, while a transition state has exactly one imaginary frequency, corresponding to the motion along the reaction coordinate.

Intrinsic Reaction Coordinate (IRC) Calculations: An IRC calculation follows the reaction path downhill from the transition state to connect it to the corresponding reactants and products, verifying that the correct pathway has been found.

Based on a comprehensive search of publicly available scientific literature and crystallographic databases, there is currently no specific information available for the solid-state and supramolecular chemistry of the compound This compound .

Therefore, it is not possible to provide an article that adheres to the requested detailed outline on the following topics for this specific molecule:

Solid State and Supramolecular Chemistry of 2 Cyclohex 1 Enylamino Benzoic Acid

Co-crystallization and Salt Formation Strategies

Consequently, the generation of a scientifically accurate and verifiable article focusing solely on the requested aspects of 2-(Cyclohex-1-enylamino)benzoic acid cannot be fulfilled at this time.

Advanced Analytical Research on 2 Cyclohex 1 Enylamino Benzoic Acid

Development of Advanced Chromatographic Methods

Chromatographic techniques are fundamental to the separation and quantification of 2-(Cyclohex-1-enylamino)benzoic acid from related substances and impurities. The development of robust high-performance liquid chromatography (HPLC) and gas chromatography-mass spectrometry (GC-MS) methods is critical for quality assessment.

High-Performance Liquid Chromatography (HPLC) is the premier technique for assessing the purity of non-volatile and thermally labile compounds like this compound. Reversed-phase HPLC (RP-HPLC) is particularly well-suited for this purpose, offering high efficiency and selectivity in separating the main compound from process-related impurities and degradation products. ekb.eg

A typical RP-HPLC method involves a C18 stationary phase, which separates compounds based on their hydrophobicity. sielc.com The mobile phase generally consists of a mixture of an aqueous buffer (such as phosphate (B84403) or formate) and an organic solvent like acetonitrile (B52724) or methanol (B129727). sielc.com A gradient elution, where the proportion of the organic solvent is increased over time, is often employed to ensure the effective elution of both polar and non-polar impurities. ekb.eg Detection is commonly performed using a photodiode array (PDA) or UV-Vis detector, set at a wavelength corresponding to the maximum absorbance of the analyte, such as 230 nm or 274 nm. sielc.com Method validation according to International Conference on Harmonisation (ICH) guidelines is crucial to ensure the method is specific, linear, accurate, precise, and robust for its intended use. ekb.eg

Table 1: Illustrative RP-HPLC Method Parameters for Purity Analysis

| Parameter | Condition |

|---|---|

| Column | C18, 250 mm x 4.6 mm, 5 µm |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | Acetonitrile |

| Gradient | 5% B to 95% B over 30 minutes |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

| Detection Wavelength | 274 nm |

| Injection Volume | 10 µL |

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful tool for the analysis of volatile and semi-volatile compounds. However, this compound, with its polar carboxylic acid and secondary amine functional groups, is non-volatile and requires chemical derivatization prior to GC analysis. jfda-online.comresearchgate.net Derivatization converts the polar functional groups into less polar, more volatile ones, improving chromatographic peak shape and thermal stability. researchgate.net

Common derivatization strategies include silylation and alkylation. Silylation, using reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA), replaces the active hydrogens on the carboxylic acid and amine groups with trimethylsilyl (B98337) (TMS) groups. Alkylation, such as esterification of the carboxylic acid with methanol or ethanol, is another effective approach. Following derivatization, the resulting volatile derivative can be separated on a non-polar or medium-polarity capillary GC column (e.g., DB-5ms or HP-5ms) and detected by a mass spectrometer. The mass spectrometer provides both quantitative data and structural information based on the fragmentation pattern of the derivative, aiding in the identification of unknown impurities. mdpi.com

Table 2: Example GC-MS Parameters for Analysis of a TMS-Derivative

| Parameter | Condition |

|---|---|

| Derivatizing Agent | N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% TMCS |

| GC Column | 30 m x 0.25 mm ID, 0.25 µm film thickness (e.g., HP-5ms) |

| Carrier Gas | Helium, constant flow 1.2 mL/min |

| Inlet Temperature | 280 °C |

| Oven Program | 100 °C (hold 2 min), ramp to 300 °C at 15 °C/min (hold 10 min) |

| MS Interface Temp | 290 °C |

| Ion Source Temp | 230 °C |

| Mass Range | 50-550 amu |

| Ionization Mode | Electron Ionization (EI) at 70 eV |

Advanced Spectroscopic Characterization Techniques

Spectroscopic techniques are indispensable for the unambiguous structural elucidation of this compound. A combination of nuclear magnetic resonance, mass spectrometry, and vibrational spectroscopy provides a complete picture of the molecule's connectivity, elemental composition, and functional groups.

While one-dimensional (¹H and ¹³C) NMR provides essential structural information, two-dimensional (2D) NMR experiments are crucial for confirming the complex structure of this compound. asianpubs.org These experiments reveal correlations between different nuclei, allowing for the definitive assignment of all proton and carbon signals. youtube.com

COSY (Correlation Spectroscopy): This experiment identifies proton-proton (¹H-¹H) couplings, mapping the connectivity of protons within the same spin system. uvic.ca It would be used to trace the proton networks within the cyclohexenyl ring and the aromatic ring separately.

HSQC/HMQC (Heteronuclear Single Quantum Coherence/Multiple Quantum Coherence): This experiment correlates directly bonded proton-carbon pairs (¹JCH). youtube.com It allows for the unambiguous assignment of each carbon atom that has an attached proton.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons over two or three bonds (²JCH and ³JCH). youtube.com HMBC is vital for connecting the different fragments of the molecule, for instance, by showing a correlation between the N-H proton and carbons in both the cyclohexenyl and the benzoic acid rings, as well as the linkage between the carboxyl carbon and the aromatic ring protons.

Table 3: Predicted Key 2D NMR Correlations for Structural Confirmation

| 2D NMR Experiment | Correlating Nuclei | Expected Information Provided |

|---|---|---|

| COSY | Protons on cyclohexenyl ring | Confirms connectivity and substitution pattern of the cyclohexenyl ring. |

| COSY | Protons on benzoic acid ring | Confirms ortho-substitution pattern of the aromatic ring. |

| HSQC | N-H proton ↔ N-bearing Carbon | Identifies the carbon atom directly bonded to the amine nitrogen. |

| HMBC | N-H proton ↔ Aromatic C's | Confirms the connection of the amino group to the benzoic acid ring. |

| HMBC | N-H proton ↔ Cyclohexenyl C's | Confirms the connection of the amino group to the cyclohexenyl ring. |

| HMBC | Aromatic H's ↔ Carbonyl Carbon | Confirms the position of the carboxylic acid group on the aromatic ring. |

High-Resolution Mass Spectrometry (HRMS), often performed using Time-of-Flight (TOF) or Orbitrap analyzers, provides highly accurate mass measurements (typically with an error of <5 ppm). nih.gov This precision allows for the determination of the exact elemental composition of the parent molecule and its fragments, which is a definitive method for confirming the molecular formula (C₁₃H₁₅NO₂).

In addition to providing the molecular formula, HRMS combined with tandem mass spectrometry (MS/MS) helps in structural elucidation by analyzing fragmentation patterns. For this compound, characteristic fragmentation pathways would include:

Loss of the carboxylic acid group as COOH (45 Da) or CO₂ (44 Da).

Cleavage of the C-N bond, resulting in ions corresponding to the benzoic acid moiety and the cyclohexenylamine moiety.

Fragmentation of the cyclohexenyl ring via retro-Diels-Alder reactions or loss of small neutral molecules.

The accurate mass measurement of these fragments provides strong evidence for the proposed structure. docbrown.infofu-berlin.de

Table 4: Predicted HRMS Fragments and Their Elemental Compositions

| m/z (Nominal) | Predicted Elemental Formula | Mass Difference | Description of Fragment |

|---|---|---|---|

| 217 | C₁₃H₁₅NO₂ | - | [M]⁺˙ (Molecular Ion) |

| 172 | C₁₃H₁₄N | -45.0082 | [M-COOH]⁺ |

| 120 | C₇H₆NO | -97.0888 | [M-C₆H₉]⁺ |

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, is a rapid and non-destructive method for identifying the functional groups present in a molecule. mdpi.comnih.gov The spectra provide a characteristic "fingerprint" for this compound.

FT-IR Spectroscopy: This technique is particularly sensitive to polar bonds. Key expected absorptions include a broad O-H stretch from the carboxylic acid dimer, a sharp N-H stretch from the secondary amine, a strong C=O stretch from the carboxyl group, C=C stretching from both the aromatic and cyclohexenyl rings, and C-H stretching from both aromatic and aliphatic parts of the molecule. ijtsrd.comznaturforsch.com

Raman Spectroscopy: Raman spectroscopy is complementary to FT-IR and is highly sensitive to non-polar, symmetric bonds. It is particularly effective for observing the C=C stretching vibrations of the aromatic and alkenyl groups and the C-C backbone vibrations. ijtsrd.com

Together, these techniques confirm the presence of all key functional groups and provide information about the molecular structure and intermolecular interactions, such as hydrogen bonding. nih.gov

Table 5: Characteristic Vibrational Frequencies

| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) (FT-IR) | Expected Wavenumber (cm⁻¹) (Raman) |

|---|---|---|---|

| Carboxylic Acid | O-H stretch (H-bonded) | 3300-2500 (broad) | Weak |

| Secondary Amine | N-H stretch | 3500-3300 (sharp) | Moderate |

| Carboxylic Acid | C=O stretch | 1725-1700 (strong) | Moderate-Strong |

| Aromatic/Alkenyl | C=C stretch | 1620-1580 | Strong |

| Aromatic C-H | C-H stretch | 3100-3000 | Strong |

| Aliphatic C-H | C-H stretch | 3000-2850 | Moderate |

| Carboxylic Acid | C-O stretch | 1320-1210 | Weak |

Hyphenated Techniques for Complex Mixture Analysis

The analysis of specific chemical compounds within complex mixtures, such as biological matrices or environmental samples, presents significant analytical challenges. The inherent complexity of these samples often requires highly selective and sensitive analytical techniques for accurate identification and quantification. Hyphenated techniques, which couple a separation method with a spectroscopic detection method, are powerful tools for this purpose. However, a comprehensive review of scientific literature reveals a notable lack of specific applications of these techniques for the detailed analysis of this compound.

An adaptation of a GC-MS method would likely involve a derivatization step to increase the volatility and thermal stability of the this compound molecule. A possible approach, based on methods for other aminobenzoic acids, is outlined in the hypothetical data table below.

Table 1: Hypothetical GC-MS Parameters for the Analysis of this compound

| Parameter | Value |

| Gas Chromatograph | |

| Column | 30 m x 0.25 mm ID, 0.25 µm film thickness (e.g., DB-5ms) |

| Injection Mode | Splitless |

| Injection Volume | 1 µL |

| Inlet Temperature | 250 °C |

| Oven Program | 100 °C (hold 2 min), ramp to 280 °C at 15 °C/min, hold 5 min |

| Carrier Gas | Helium at 1.0 mL/min |

| Mass Spectrometer | |

| Ionization Mode | Electron Ionization (EI) at 70 eV |

| Mass Analyzer | Quadrupole |

| Scan Range | m/z 50-500 |

| Ion Source Temperature | 230 °C |

| Transfer Line Temp. | 280 °C |

| Derivatization Agent | N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% TMCS |

Similarly, an LC-MS method would offer the advantage of analyzing the compound without the need for derivatization, which is often preferable to avoid potential side reactions and simplify sample preparation. A reversed-phase HPLC separation coupled with an electrospray ionization (ESI) mass spectrometer would be a suitable approach. The hypothetical parameters for such a method are presented below.

Table 2: Hypothetical LC-MS/MS Parameters for the Analysis of this compound

| Parameter | Value |

| Liquid Chromatograph | |

| Column | C18, 100 mm x 2.1 mm ID, 2.6 µm particle size |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |

| Gradient | 10% B to 95% B over 10 min |

| Flow Rate | 0.3 mL/min |

| Column Temperature | 40 °C |

| Injection Volume | 5 µL |

| Mass Spectrometer | |

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| Mass Analyzer | Triple Quadrupole |

| Scan Type | Multiple Reaction Monitoring (MRM) |

| Ion Source Temp. | 500 °C |

| Capillary Voltage | 3500 V |

| Precursor Ion (Q1) | [M+H]⁺ (Hypothetical) |

| Product Ion (Q3) | (Hypothetical) |

| Collision Energy | (To be optimized) |

It is critical to emphasize that the parameters presented in these tables are hypothetical and based on general principles of analytical chemistry for similar molecular structures. Without specific research on this compound, these would serve as a starting point for method development. The actual implementation would require rigorous optimization and validation to ensure accuracy, precision, and reliability for the analysis of this specific compound in any given complex mixture. The absence of published data underscores a gap in the analytical literature for this particular chemical entity.

Applications and Material Science Contexts of 2 Cyclohex 1 Enylamino Benzoic Acid

Role as a Ligand in Coordination Chemistry

Derivatives of aminobenzoic acid are well-regarded for their capacity to form stable complexes with a wide array of metal ions. The presence of both an amino group (a Lewis base) and a carboxylic acid group (which can deprotonate to form a carboxylate) allows these molecules to act as effective chelating agents. This dual functionality facilitates the formation of stable, cyclic coordination structures with central metal atoms.

The synthesis of metal complexes involving aminobenzoic acid-type ligands typically involves the reaction of the ligand with a metal salt, often a halide like chloride, in a suitable solvent such as ethanol. yu.edu.jo The resulting complexes are frequently stable solids that can be isolated and purified. yu.edu.joresearchgate.net

A comprehensive characterization of these metal complexes is crucial to determine their structure, stoichiometry, and properties. A suite of analytical techniques is commonly employed for this purpose:

Spectroscopic Methods : Techniques like Fourier-Transform Infrared (FTIR), UV-Visible (UV-Vis), Nuclear Magnetic Resonance (NMR), and Mass Spectrometry are used to elucidate the molecular structure and confirm the coordination of the ligand to the metal ion. researchgate.netrdd.edu.iq

Elemental Analysis : This method provides the percentage composition of elements (C, H, N, O), which helps in confirming the empirical formula of the complex. yu.edu.joeurjchem.com

Thermal Analysis : Thermogravimetric analysis (TGA) is used to study the thermal stability of the complexes and to determine the presence of coordinated or lattice solvent molecules. yu.edu.jordd.edu.iq

Molar Conductance and Magnetic Susceptibility : These measurements provide insights into the electrolytic nature of the complexes and the geometry around the central metal ion, respectively. yu.edu.joeurjchem.comresearchgate.net

While specific data for 2-(Cyclohex-1-enylamino)benzoic acid complexes are not detailed in the available literature, the behavior of analogous aminobenzoic acid derivatives provides a strong predictive framework for its coordination chemistry.

| Ligand Type | Metal Ion | Metal-to-Ligand Ratio | Proposed Geometry | Reference |

|---|---|---|---|---|

| Schiff base of o-aminobenzoic acid | Co(II), Ni(II) | Not Specified | Octahedral | eurjchem.com |

| Schiff base of 2-aminobenzoic acid | Fe(II), Cu(II), Zn(II) | 1:2 | Distorted Square Planar | yu.edu.jo |

| m-Amino benzoic acid | Co(II), Ni(II) | 1:2 | Octahedral | researchgate.net |

| m-Amino benzoic acid | Cu(II), Pb(II), Zn(II), Mn(II), Cd(II) | 1:2 | Tetrahedral | researchgate.net |

| Azo ligand of a cyclohexane (B81311) carboxylic acid | Ni(II) | 1:1 | Not Specified | rdd.edu.iq |

| Azo ligand of a cyclohexane carboxylic acid | Pd(II), Pt(IV) | 1:2 | Not Specified | rdd.edu.iq |

Based on studies of related compounds, this compound is expected to function as a bidentate ligand. eurjchem.comresearchgate.net Chelation would occur through coordination of the nitrogen atom from the amino group and one of the oxygen atoms from the deprotonated carboxylate group to a central metal ion. yu.edu.joresearchgate.net This mode of coordination results in the formation of a stable chelate ring, which enhances the thermodynamic stability of the resulting complex.

Molar conductivity measurements on similar metal complexes often reveal their non-electrolytic nature, indicating that the anionic charge of the ligand neutralizes the charge of the metal ion to form a neutral complex. yu.edu.joeurjchem.com The specific geometry of the complex—whether it is tetrahedral, square planar, or octahedral—is influenced by the nature of the metal ion, its oxidation state, and the stoichiometry of the complex. researchgate.net

Intermediates in Organic Synthesis for Non-Prohibited Compounds

Multifunctional molecules are highly prized in organic synthesis as they provide versatile platforms for constructing more complex molecular architectures. mdpi.com this compound, possessing several reactive sites, is a prime candidate for use as an intermediate and a structural scaffold. enamine.netenamine.net The carboxylic acid allows for amide bond formation, the secondary amine can undergo various substitution reactions, and both the aromatic and cyclohexene (B86901) rings are amenable to further functionalization.

The aminobenzoic acid framework is a well-established starting point for the synthesis of a variety of heterocyclic compounds. The proximate arrangement of the amino and carboxylic acid groups on the benzene (B151609) ring can be exploited in cyclization reactions to form fused ring systems. For instance, aminobenzoic acids are used to synthesize derivatives of thiophene (B33073) and oxadiazole. nih.govresearchgate.net By analogy, the functional groups of this compound could be utilized to construct novel, complex heterocyclic systems through intramolecular condensation or by reaction with other bifunctional reagents.

The concept of using core molecules, or scaffolds, to build larger, more complex structures is fundamental to modern synthetic chemistry, particularly in the creation of compound libraries. mdpi.comenamine.net Carboxylic acids are one of the most widely used classes of building blocks, primarily due to the reliability and efficiency of amide bond formation. enamine.net

The structure of this compound provides a rigid scaffold upon which additional complexity can be built. The carboxylic acid serves as a handle for attaching other molecular fragments, while the other parts of the molecule can be used to control the three-dimensional shape and properties of the final product. This approach is analogous to the use of amino acids like lysine (B10760008) as hubs for the systematic construction of multifunctional molecules. mdpi.com

Potential in Materials Science

The unique chemical properties of benzoic acid derivatives have led to their investigation in the field of materials science. ontosight.ai Their applications range from building blocks for polymers to functional components in advanced materials.

The structure of this compound suggests several potential applications in this domain. The presence of both a polymerizable group (the cyclohexene double bond) and a functional aromatic core could allow it to be used as a monomer for the synthesis of specialty polymers with tailored properties.

Furthermore, the ability of the molecule to coordinate with metal ions, as discussed previously, opens the door to the creation of coordination polymers and metal-organic frameworks (MOFs). nih.gov These materials are of significant interest for their unique structural, optical, and electronic properties. nih.gov Additionally, benzoic acid derivatives have been explored as small molecule inhibitors for processes like atomic layer deposition (ALD), a technique used in nanomanufacturing. mdpi.com The self-assembly of such molecules into monolayers can be used to control surface properties, suggesting a potential role for this compound in surface science and nanotechnology. mdpi.com

Contributions to Polymer Chemistry (If Applicable, Excluding Biomedical Polymers)

A thorough review of scientific literature indicates no specific studies on the direct polymerization or application of this compound in non-biomedical polymer chemistry. However, the constituent moieties of the molecule, namely aminobenzoic acids and cyclohexene derivatives, are individually significant in polymer science.

Aminobenzoic acids, for instance, are utilized in the synthesis of various polymers. Poly(o-aminobenzoic acid) and its copolymers with aniline (B41778) have been synthesized and characterized as precursors for polyaniline, a conductive polymer. researchgate.net The carboxyl and amino groups present in aminobenzoic acids allow for polymerization through various condensation reactions to form polyamides or other functional polymers.

Influence on Liquid Crystal Properties (If Applicable)

No specific research has been found detailing the synthesis of this compound for liquid crystal applications or investigating its mesomorphic properties. However, the broader family of benzoic acid derivatives is well-known for its importance in the field of liquid crystals.

The ability of benzoic acid derivatives to form liquid crystalline phases, often through hydrogen bonding, is a critical aspect of their utility in various technologies. nih.gov The molecular geometry and polarity of these derivatives significantly influence their mesomorphic behavior, including the types of liquid crystal phases formed (e.g., nematic, smectic) and the temperature ranges at which these phases are stable. nih.govresearchgate.net

Furthermore, compounds incorporating cyclohexane rings are also integral to the design of many liquid crystal materials. Cyclohexane derivatives are valued for their ability to impart desirable properties such as a broad mesomorphic range and good stability. google.com For instance, rod-like azo benzoic acid liquid crystals containing a trans-cyclohexyl benzene core have been synthesized and studied. researchgate.net While these related compounds demonstrate that the structural components of this compound are relevant to the design of liquid crystals, there is no available data to suggest that this specific compound exhibits liquid crystalline behavior or has been studied for such properties.

Future Research Directions and Unexplored Avenues for 2 Cyclohex 1 Enylamino Benzoic Acid

Novel Synthetic Methodologies

Future research into the synthesis of 2-(Cyclohex-1-enylamino)benzoic acid and its derivatives is poised to embrace green and sustainable chemistry principles. The exploration of catalyst-free and solvent-free reaction conditions represents a significant step forward. ajgreenchem.comfigshare.comresearchgate.net Inspired by the successful synthesis of other β-enaminones, direct condensation of 2-aminobenzoic acid with cyclohexanone (B45756) or its derivatives under thermal conditions, without the need for a catalyst or solvent, could offer a more environmentally benign and atom-economical route. ajgreenchem.com

Furthermore, the application of ultrasound-assisted synthesis is a promising area of exploration. growingscience.comnih.govresearchgate.net Sonication has been shown to accelerate reaction rates and improve yields in the formation of enaminones, often under milder conditions than conventional methods. growingscience.comnih.govuniv.kiev.ua Investigating the use of ultrasound in the synthesis of this compound could lead to the development of rapid, efficient, and scalable production processes. The use of recyclable catalysts, such as nickel oxide, in conjunction with ultrasound could further enhance the sustainability of the synthesis. growingscience.com

Microwave-assisted organic synthesis (MAOS) is another powerful technique that warrants investigation for the synthesis of this compound derivatives. nih.gov This method often leads to dramatic reductions in reaction times, increased yields, and improved product purity. Exploring the parameter space of microwave-assisted synthesis, including temperature, pressure, and reaction time, could unlock new and efficient pathways to this class of compounds.

| Synthetic Methodology | Potential Advantages | Relevant Precursors |

| Catalyst-Free Thermal Condensation | Atom economy, reduced waste, simplicity | 2-Aminobenzoic acid, Cyclohexanone |

| Ultrasound-Assisted Synthesis | Faster reaction rates, higher yields, milder conditions | 2-Aminobenzoic acid, Cyclohexanone |

| Microwave-Assisted Organic Synthesis | Rapid synthesis, improved yields and purity | 2-Aminobenzoic acid, Cyclohexanone derivatives |

Advanced Mechanistic Insights

A deeper understanding of the reaction mechanisms governing the formation and reactivity of this compound is crucial for optimizing its synthesis and exploring its chemical behavior. Future research could focus on detailed mechanistic studies of the condensation reaction between 2-aminobenzoic acid and cyclohexanone. This could involve kinetic studies to determine the rate-determining steps and the influence of various catalysts and reaction conditions.

The concept of vinylogous reactivity is central to the chemistry of this compound. Mechanistic investigations into its behavior in vinylogous Michael additions and other carbon-carbon bond-forming reactions could reveal novel synthetic applications. nih.govresearchgate.net Understanding the regioselectivity and stereoselectivity of these reactions will be key to harnessing the synthetic potential of this molecule as a versatile building block.

The role of non-covalent interactions, particularly intramolecular hydrogen bonding, in dictating the conformation and reactivity of this compound is a critical area for future study. acs.orgacs.orgucl.ac.uk The interaction between the carboxylic acid proton and the enamine nitrogen, as well as potential hydrogen bonding involving the N-H proton and the carbonyl oxygen, can significantly influence the molecule's shape and electronic properties. nih.govcnr.it Advanced spectroscopic techniques, such as variable-temperature NMR, combined with computational modeling, can provide detailed insights into these intramolecular interactions.

| Area of Mechanistic Study | Key Questions to Address | Potential Investigative Techniques |

| Formation Mechanism | What is the rate-determining step? What is the role of catalysts? | Kinetic studies, Isotope labeling, Computational modeling |

| Vinylogous Reactivity | What is the regioselectivity and stereoselectivity of its reactions? | Product analysis, In-situ reaction monitoring (e.g., NMR, IR) |

| Intramolecular Hydrogen Bonding | How do hydrogen bonds influence conformation and reactivity? | Variable-temperature NMR, X-ray crystallography, Computational modeling |

Expansion of Theoretical Modeling

Computational chemistry offers a powerful toolkit for elucidating the properties and reactivity of this compound at the molecular level. Future research should leverage theoretical modeling to complement and guide experimental studies. Density Functional Theory (DFT) calculations can be employed to predict a wide range of molecular properties, including optimized geometries, vibrational frequencies, and electronic structures. researchgate.netnih.govmdpi.comresearchgate.net Such calculations can provide valuable insights into the stability of different conformers and the nature of the intramolecular hydrogen bonds.

Theoretical modeling can also be used to explore the reaction mechanisms of this compound. By mapping the potential energy surfaces of its formation and subsequent reactions, computational chemists can identify transition states, calculate activation energies, and predict reaction pathways. This information is invaluable for understanding the factors that control reaction outcomes and for designing more efficient synthetic routes.

Furthermore, computational methods can be used to predict the spectroscopic properties of this compound and its derivatives. ucl.ac.uk Calculating theoretical NMR and IR spectra can aid in the interpretation of experimental data and the structural elucidation of new compounds. The combination of experimental spectroscopy and theoretical calculations provides a robust approach to characterizing these molecules.

| Computational Method | Application in Research | Predicted Properties |

| Density Functional Theory (DFT) | Geometry optimization, Electronic structure analysis | Molecular geometry, Vibrational frequencies, HOMO/LUMO energies |

| Transition State Theory | Mechanistic investigation of reactions | Activation energies, Reaction pathways, Transition state geometries |

| Spectroscopic Prediction | Aid in experimental data interpretation | NMR chemical shifts, IR vibrational modes, UV-Vis absorption spectra |

Emerging Non-Therapeutic Applications

While much of the focus on aminobenzoic acid derivatives has been in the pharmaceutical realm, there is a growing interest in their non-therapeutic applications. Future research should explore the potential of this compound and its derivatives in materials science and agrochemistry.

The bifunctional nature of this compound, with its carboxylic acid and secondary amine groups, makes it an attractive monomer for polymer synthesis. researchgate.net It could potentially be used to create novel polyamides or other polymers with unique properties. The incorporation of the cyclohexene (B86901) ring into the polymer backbone could impart specific thermal or mechanical characteristics. Investigating the polymerization of this compound, either as a homopolymer or in copolymerization with other monomers, could lead to the development of new materials with applications in coatings, adhesives, or specialty plastics. Aminobenzoic acid derivatives have also been used as cross-linking agents for polyurethane resins, suggesting a similar potential application for this compound. researchgate.net

In the field of agrochemicals, aminobenzoic acid derivatives have been investigated for their biological activities. mdpi.com It is conceivable that this compound or its derivatives could exhibit herbicidal, fungicidal, or plant growth regulatory properties. Screening this class of compounds for such activities could open up new avenues for the development of novel agrochemicals.

| Application Area | Potential Role of this compound | Desired Properties |

| Polymer Science | Monomer for novel polymers, Cross-linking agent | Thermal stability, Mechanical strength, Adhesion |

| Agrochemicals | Active ingredient in herbicides, fungicides, or plant growth regulators | Biological activity, Environmental compatibility |

Integration of Artificial Intelligence and Machine Learning in Research

The integration of artificial intelligence (AI) and machine learning (ML) is set to revolutionize chemical research, and the study of this compound is no exception. These powerful computational tools can be applied across the entire research and development pipeline, from synthesis design to property prediction and the discovery of new applications.

AI and ML algorithms can be trained on large datasets of chemical reactions to predict the outcomes of synthetic steps, including yields and potential side products. nih.goveurekalert.orgrjptonline.orgresearchgate.netnih.gov For this compound, this could mean the development of predictive models that can identify the optimal reaction conditions for its synthesis, saving significant time and resources in the laboratory.

Furthermore, AI can be used to accelerate the discovery of new derivatives with desired properties. stmjournals.comijritcc.orgnih.gov By building quantitative structure-activity relationship (QSAR) or quantitative structure-property relationship (QSPR) models, researchers can predict the biological activities or material properties of virtual libraries of this compound derivatives. This in silico screening can prioritize the most promising candidates for synthesis and experimental testing.

Predictive modeling can also be applied to the spectroscopic and physicochemical properties of these compounds. Machine learning models can be trained to predict NMR spectra, solubility, and other key parameters, which can aid in the characterization and development of new molecules.

| AI/ML Application | Specific Use Case for this compound | Potential Impact |

| Reaction Outcome Prediction | Predicting the yield and selectivity of synthetic routes | Optimization of synthesis, Reduction of experimental effort |

| Novel Derivative Discovery | In silico screening for derivatives with specific properties | Accelerated discovery of new materials or bioactive compounds |

| Property Prediction | Predicting spectroscopic data, solubility, and other physicochemical properties | Faster characterization, Aiding in formulation development |

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes and purification methods for 2-(Cyclohex-1-enylamino)benzoic acid?